molecular formula C10H11ClO4S B2981146 3-Chlorosulfonyl-4-propylbenzoic acid CAS No. 883145-58-2

3-Chlorosulfonyl-4-propylbenzoic acid

Cat. No.: B2981146
CAS No.: 883145-58-2
M. Wt: 262.7
InChI Key: DSJOMBVIOURQLS-UHFFFAOYSA-N
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Description

3-Chlorosulfonyl-4-propylbenzoic acid is an organic compound with the molecular formula C10H11ClO4S. It is characterized by a chlorosulfonyl group attached to a propylbenzoic acid backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorosulfonyl-4-propylbenzoic acid typically involves the chlorosulfonation of 4-propylbenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorosulfonyl-4-propylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chlorosulfonyl-4-propylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chlorosulfonyl-4-propylbenzoic acid involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

    4-Chlorosulfonylbenzoic Acid: Similar structure but lacks the propyl group.

    3-Chlorosulfonylbenzoic Acid: Similar structure but lacks the propyl group.

    4-Propylbenzoic Acid: Lacks the chlorosulfonyl group.

Uniqueness: 3-Chlorosulfonyl-4-propylbenzoic acid is unique due to the presence of both the chlorosulfonyl and propyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-chlorosulfonyl-4-propylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-2-3-7-4-5-8(10(12)13)6-9(7)16(11,14)15/h4-6H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJOMBVIOURQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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